molecular formula C12H14O2 B3285794 ethyl 2,3-dihydro-1H-indene-2-carboxylate CAS No. 81290-34-8

ethyl 2,3-dihydro-1H-indene-2-carboxylate

Cat. No. B3285794
Key on ui cas rn: 81290-34-8
M. Wt: 190.24 g/mol
InChI Key: BWGYNDFMGAWDHP-UHFFFAOYSA-N
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Patent
US08927765B2

Procedure details

To a solution of indan-2-carboxylic acid (2.50 g) in ethanol (77 mL) at 25° C. was added concentrated H2SO4 (9 mL). The colorless solution was stirred at 75° C. over a period of 48 h. Solvent was removed under reduced pressure and the residue was diluted with dichloromethane (10 mL) and water (10 mL). The pH of the solution was brought from 1 to 14. Two layers were separated and the aqueous phase was extracted with ethyl acetate (30 mL). Organic layers were combined, dried over magnesium sulfate, filtered and concentrated under high vacuum. The solid obtained was purified on a Biotage™ 40M column (silica, hexanes/ethyl acetate 1:0 to 97:3) to give indan-2-carboxylic acid ethyl ester. Off-white oil; 1H NMR (400 MHz, CDCl3): δ 7.22-7.14 (m, 4H), 4.19 (q, J=7.04 Hz, 4H), 3.36-3.10 (m, 5H), 1.29 (t, J=7.04 Hz, 3H); LRMS (ESI): m/z 190 (MH+); HPLC: 4.3 min.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
77 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH:2]1[C:10]([OH:12])=[O:11].OS(O)(=O)=O.[CH2:18](O)[CH3:19]>>[CH2:18]([O:11][C:10]([CH:2]1[CH2:1][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3]1)=[O:12])[CH3:19]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C1C(CC2=CC=CC=C12)C(=O)O
Name
Quantity
9 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
77 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The colorless solution was stirred at 75° C. over a period of 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with dichloromethane (10 mL) and water (10 mL)
CUSTOM
Type
CUSTOM
Details
Two layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under high vacuum
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
was purified on a Biotage™ 40M column (silica, hexanes/ethyl acetate 1:0 to 97:3)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)OC(=O)C1CC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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